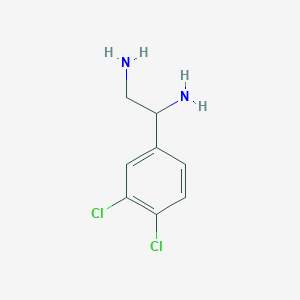![molecular formula C10H11F4NO B13050608 (1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13050608.png)
(1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, along with fluorine and trifluoromethyl substituents, makes it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethyl)benzaldehyde and a suitable chiral amine.
Reaction Conditions: The key step involves a stereoselective reduction of the imine intermediate formed from the condensation of the aldehyde and the amine. This reduction can be achieved using a chiral catalyst under mild conditions to ensure high enantioselectivity.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions to minimize waste and improve yield is crucial for industrial applications.
化学反应分析
Types of Reactions
(1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.
科学研究应用
(1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its use in drug development.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism by which (1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The fluorine and trifluoromethyl groups enhance the compound’s stability and lipophilicity, improving its bioavailability and efficacy.
相似化合物的比较
Similar Compounds
- (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
- (1R,2S)-1-Amino-1-[3-bromo-4-(trifluoromethyl)phenyl]propan-2-OL
- (1R,2S)-1-Amino-1-[3-fluoro-4-(methyl)phenyl]propan-2-OL
Uniqueness
Compared to similar compounds, (1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL stands out due to the presence of both fluorine and trifluoromethyl groups. These substituents significantly enhance the compound’s chemical stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C10H11F4NO |
|---|---|
分子量 |
237.19 g/mol |
IUPAC 名称 |
(1R,2S)-1-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-3-7(8(11)4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1 |
InChI 键 |
WSXZHADEXJJPSR-CDUCUWFYSA-N |
手性 SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)C(F)(F)F)F)N)O |
规范 SMILES |
CC(C(C1=CC(=C(C=C1)C(F)(F)F)F)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7H-Pyrrolo[2,3-D][1,2,3]triazin-4-OL](/img/structure/B13050553.png)

![Tert-butyl 2-methyl-2-(1,4-dioxaspiro[4.5]decan-8-YL)propanoate](/img/structure/B13050558.png)



![(3S)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050594.png)
![6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050599.png)


